1,2-Dihydronaphtho[2,1-b]furan
Description
Significance of Furan (B31954) and Naphthalene (B1677914) Scaffolds in Organic Chemistry
The furan and naphthalene scaffolds are fundamental building blocks in the field of organic chemistry, each contributing unique properties to the molecules they form.
Furan , a five-membered aromatic heterocycle containing an oxygen atom, is a versatile component found in numerous natural products, pharmaceuticals, and polymers. rsc.orgnumberanalytics.com Its derivatives are crucial in the synthesis of complex molecules and have contributed significantly to the understanding of aromaticity. numberanalytics.comnumberanalytics.com Furan's ability to undergo a wide range of reactions, including electrophilic substitution and cycloaddition, makes it a valuable precursor for creating diverse chemical structures. numberanalytics.comacs.org For instance, the antibiotic Furazolidone contains a furan ring, and furan derivatives are used in the production of materials like thermosetting resins. numberanalytics.com
Naphthalene , a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is another cornerstone of organic chemistry. numberanalytics.comalgoreducation.com It serves as a starting material for the synthesis of a wide array of industrial chemicals, including dyes, plastics, and pharmaceuticals. numberanalytics.comsolubilityofthings.com The reactivity of the naphthalene core allows for various chemical transformations, leading to derivatives with a broad spectrum of applications, from synthetic fibers to organic light-emitting diodes (OLEDs). algoreducation.com
The fusion of these two important scaffolds into a single molecule, as seen in dihydronaphthofurans, results in compounds with a unique combination of chemical characteristics, paving the way for the exploration of novel applications. rsc.org
Overview of Dihydronaphthofurans as a Class of Fused Heterocycles
Dihydronaphthofurans (DHNs) are a significant class of fused heterocyclic compounds that integrate a dihydrogenated furan ring with a naphthalene system. rsc.orgrsc.org This fusion creates a rigid, polycyclic structure with distinct electronic and chemical properties. slideshare.netscribd.com As a class, DHNs are recognized for their widespread occurrence in both natural and synthetic products, many of which exhibit notable biological and pharmacological activities. rsc.orgresearchgate.net
The interest in dihydronaphthofurans extends to their potential applications in materials science, with some derivatives, particularly vinylidene-naphthofurans, displaying photochromic properties when exposed to UV or sunlight. rsc.orgrsc.org The development of efficient synthetic routes to access these complex molecules is an active area of research, driven by the desire to explore their full potential in various scientific and technological fields. rsc.orgrsc.org
Historical Context and Early Synthetic Endeavors for 1,2-Dihydronaphtho[2,1-b]furan
The synthesis of the this compound framework has been a subject of interest for organic chemists for many years. Early synthetic approaches often involved the cyclization of appropriately functionalized naphthalene precursors.
One of the notable early syntheses was reported in 1994 by Kito et al., who described the reaction of 2-naphthol (B1666908) with glyoxal (B1671930) in an aqueous potassium hydroxide (B78521) solution. rsc.org This reaction yielded this compound-1,2-diol in high yield. rsc.org Another approach involved the reaction of 2-naphthols with ethyl 2,3-dibromopropanoate to produce ethyl this compound-2-carboxylates. thieme-connect.com
Over the years, a variety of synthetic strategies have been developed to construct the this compound core, including:
Friedel-Crafts reactions: Catalyzed reactions of 2-naphthols with reagents like allyl iodide. rsc.org
Wittig reactions: The reaction of specific phosphonium (B103445) salts with appropriate starting materials. rsc.org
Cycloaddition reactions: Including [3+2] and [4+1] cycloadditions. rsc.org
Rearrangement reactions: Such as the Claisen rearrangement. rsc.org
These synthetic endeavors have provided access to a diverse range of substituted this compound derivatives, enabling further investigation into their chemical and physical properties. rsc.orgthieme-connect.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C12H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6H,7-8H2 |
InChI Key |
RSRUJQSSHTVTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C3=CC=CC=C3C=C2 |
Synonyms |
1,2-dihydronaphtho(2,1-b)furan |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dihydronaphtho 2,1 B Furan and Its Derivatives
Strategies Involving Cycloaddition Reactions
Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. In the context of 1,2-Dihydronaphtho[2,1-b]furan synthesis, these methods provide convergent pathways to the target framework.
[3+2] Cycloaddition Approaches
A notable [3+2] annulation strategy has been developed for the synthesis of dihydronaphthofuran derivatives. This process involves the reaction of a β-tetralone with a secondary Morita-Baylis-Hillman (MBH) acetate. nih.gov The reaction proceeds through an SN2′ Michael/intramolecular oxa-Michael cascade pathway to yield the this compound system. nih.gov In this sequence, the β-tetralone initially generates a nucleophile in the presence of a base. This nucleophile then attacks the MBH acetate, initiating a cascade that results in the formation of the five-membered furan (B31954) ring fused to the naphthalene (B1677914) core. nih.gov
Intramolecular Cyclization Pathways
Intramolecular cyclization offers a direct method to form the furan ring onto a pre-existing naphthalene structure. Several distinct pathways have been explored to achieve this transformation.
One classic approach begins with the allylation of 2-naphthol (B1666908) to form an allyl naphthyl ether. A subsequent Claisen rearrangement at elevated temperatures yields a 1-allyl-2-naphthol intermediate. This intermediate can then undergo ozonolysis followed by treatment with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to produce a diol. Finally, an acid-catalyzed intramolecular dehydration of the diol furnishes the this compound skeleton. rsc.org
Another prominent method is iodocyclization. The reaction of 1-allyl-2-naphthol with molecular iodine, often in the presence of a base such as sodium bicarbonate (NaHCO₃), leads to the formation of 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan in good yields. rsc.org This reaction proceeds via the electrophilic addition of iodine to the allyl double bond, followed by the intramolecular nucleophilic attack of the naphtholic oxygen to form the furan ring. rsc.org
A one-step synthesis has also been reported starting from substituted naphthols and ethyl 2,3-dibromopropanoate in the presence of potassium carbonate. The reaction is believed to proceed through an in situ formation of ethyl 2-bromoacrylate, followed by a Michael-type addition of the naphthalenolate. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to yield ethyl this compound-2-carboxylates. rsc.org
Approaches via o-Quinone Methides
The in situ generation of highly reactive ortho-quinone methides (o-QMs) from stable precursors is a cornerstone of modern synthetic strategies for preparing various heterocyclic compounds, including 1,2-dihydronaphtho[2,1-b]furans. These transient intermediates are potent electrophiles that readily react with a range of nucleophiles. acs.orgnih.gov
Reactions of o-Quinone Methides with Pyridinium (B92312) Methylides
A particularly effective and versatile method for the synthesis of 1,2-dihydronaphtho[2,1-b]furans involves the reaction of o-quinone methides, generated in situ from phenolic Mannich bases, with pyridinium methylides (also known as pyridinium ylides). acs.orgnih.gov This approach allows for the construction of the dihydronaphthofuran core substituted at the C-2 position with an acyl or aryl group. acs.org
This synthetic route has been shown to be highly diastereoselective, exclusively yielding the trans-isomers of the this compound products. acs.orgnih.gov The reaction is typically carried out by heating a phenolic Mannich base, such as 1-[(dimethylamino)methyl]-2-naphthol, with a pyridinium salt in a suitable solvent like acetonitrile (B52724). The reaction can be promoted by the addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (B143053) (TMG), which facilitates the formation of the pyridinium ylide in situ. acs.org However, for certain substrates, the reaction proceeds efficiently without any external base, as the dimethylamine (B145610) eliminated during the thermal decomposition of the Mannich base can act as the base. acs.org The methodology has proven to be robust, providing good yields for a wide range of substituents on both the pyridinium salt and the naphthol precursor. acs.org
| Entry | Pyridinium Salt Substituent (R) | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromophenyl | None | 5 | 85 |
| 2 | 4-Nitrophenyl | None | 4 | 90 |
| 3 | 4-Chlorophenyl | None | 5 | 84 |
| 4 | Phenyl | None | 5 | 82 |
| 5 | 2-Naphthyl | None | 4 | 88 |
| 6 | 1-Adamantyl | None | 5 | 80 |
| 7 | Methyl | DBU (0.1 equiv) | 3 | 82 |
The mechanism for the formation of 1,2-dihydronaphtho[2,1-b]furans via this pathway is proposed to occur through a sequential process. acs.orgnih.gov The first step involves the thermal decomposition of the phenolic Mannich base to generate the highly reactive o-quinone methide intermediate. Simultaneously, the pyridinium salt is deprotonated by a base (either added or generated in situ) to form a carbonyl-stabilized pyridinium ylide. acs.org
The core of the mechanism is a Michael-type conjugate addition of the nucleophilic ylide to the electrophilic exocyclic methylene (B1212753) carbon of the o-quinone methide. acs.orgnih.gov This addition creates a new carbon-carbon bond and generates a zwitterionic intermediate. The final step is a rapid intramolecular nucleophilic substitution (SN), where the phenoxide oxygen attacks the carbon bearing the pyridinium group, displacing pyridine (B92270) and closing the five-membered furan ring to afford the final trans-1,2-dihydronaphtho[2,1-b]furan product. acs.org The observed high diastereoselectivity for the trans product is a key feature of this reaction. acs.org
Base-Induced Desamination Routes
Information regarding the synthesis of this compound and its derivatives through base-induced desamination routes is not extensively documented in the reviewed scientific literature. This specific pathway does not appear to be a commonly employed method for the construction of this particular naphthofuran ring system.
Nucleophilic Addition and Ring-Closure Strategies
Nucleophilic addition and subsequent ring-closure reactions represent a significant and effective approach for the synthesis of the this compound scaffold. These strategies often involve the reaction of naphthol-based substrates with bifunctional electrophiles, leading to the formation of the core furan ring fused to the naphthalene system.
The reaction between 2-naphthol and glyoxal (B1671930) is a direct method for producing key intermediates in the synthesis of this compound derivatives. This base-catalyzed alkylation leads to the formation of a diol, which can be further modified. gla.ac.ukrsc.org
The treatment of 2-naphthol with aqueous glyoxal in the presence of a base like potassium hydroxide (B78521) (KOH) yields this compound-1,2-diol. rsc.org This reaction proceeds through the cyclization of an intermediate hemiacetal. rsc.org High yields of the diol product have been reported under controlled temperature conditions. For instance, a yield of 98% was achieved when the reaction was conducted at 30 °C for 4.5 hours. rsc.org A similar process carried out at a lower temperature range of 18–21 °C for the same duration resulted in a 90.2% yield. rsc.org
Reaction of 2-Naphthol with Glyoxal
| Reactants | Base | Temperature | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Naphthol, Glyoxal | KOH | 30 °C | 4.5 h | This compound-1,2-diol | 98% | rsc.org |
| 2-Naphthol, 40% Aqueous Glyoxal | KOH | 18-21 °C | 4.5 h | This compound-1,2-diol | 90.2% | rsc.org |
The this compound-1,2-diol intermediate can undergo further transformations. For example, it can be efficiently converted into 1,2-diacetoxy-l,2-dihydronaphtho[2,1-b]furan. This is achieved by treating the diol with acetic anhydride (B1165640) and pyridine, followed by refluxing for 24 hours. rsc.org
A versatile one-step synthesis involves the reaction of substituted 2-naphthols with dihaloalkanes, providing a direct route to functionalized this compound derivatives.
A one-pot synthesis of ethyl this compound-2-carboxylates has been developed using substituted 2-naphthols and ethyl 2,3-dibromopropanoate. rsc.org The reaction is typically carried out in refluxing acetone (B3395972) in the presence of potassium carbonate (K₂CO₃) for 18 hours, affording the corresponding products in yields ranging from 35% to 83%. rsc.org
The proposed mechanism for this transformation involves several steps. Initially, ethyl 2,3-dibromopropanoate is converted in situ to ethyl-2-bromoacrylate by the base. This is followed by a Michael-type addition of the naphthalenolate anion to the ethyl-2-bromoacrylate, which forms a key C-C bond. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the naphthalenolate attacks the carbon bearing the bromine atom, leading to ring closure and the formation of the final this compound product. rsc.org
One-Step Synthesis of Ethyl this compound-2-carboxylates
| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Substituted 2-Naphthols | Ethyl 2,3-dibromopropanoate | K₂CO₃ | Acetone | Reflux, 18 h | Ethyl this compound-2-carboxylates | 35-83% | rsc.org |
Reaction of Substituted Naphthols with Dihaloalkanes
Aromatization of Dihydronaphtho[2,1-b]furan Derivatives
Aromatization serves as a powerful thermodynamic driving force in several synthetic routes leading to naphthofuran structures. In the context of forming this compound, the final aromatization step often occurs in a related intermediate, propelling the reaction towards the desired fused-ring product.
One documented strategy involves the reaction of substituted naphthols with ethyl 2,3-dibromopropanoate. rsc.orgscispace.com In this process, the ethyl 2,3-dibromopropanoate is first converted in situ to ethyl 2-bromoacrylate. A Michael-type addition of the naphthalenolate onto the acrylate (B77674) forms a C-C bond. rsc.orgscispace.com Subsequently, an intramolecular nucleophilic substitution takes place. The formation of the aromatic 2-naphthalenolate anion from an intermediate is a key step that facilitates the final cyclization, leading to the formation of ethyl this compound-2-carboxylates. rsc.orgscispace.com This sequence highlights how the stability gained through aromatization can be harnessed to efficiently construct the furan ring.
In rhodium-catalyzed syntheses, the reaction of a Rh(II) carbene complex with an enol ether forms a cyclization precursor. rsc.org The subsequent aromatization of this intermediate drives the cyclization forward to yield the naphthofuran product, regenerating the rhodium catalyst in the process. rsc.org
Intramolecular Michael Reaction of α,β-Unsaturated Systems
The intramolecular Michael reaction, specifically an oxa-Michael addition, is a key strategy for the synthesis of the five-membered oxygen-containing ring in this compound. This approach typically involves generating a nucleophilic oxygen atom that can attack the β-position of an α,β-unsaturated system within the same molecule.
A notable example is the reaction between β-tetralone and a secondary Morita–Baylis–Hillman (MBH) acetate. nih.gov The process is initiated by a Michael addition, which is followed by tautomerism to generate a nucleophilic oxygen. This oxygen then undergoes an intramolecular oxa-Michael reaction. nih.gov This cyclization proceeds via a 5-exo-trig pathway, which is favored for forming the fused furan ring, ultimately yielding the this compound derivative. nih.gov This cascade process, described as a [3+2] annulation, demonstrates the efficiency of using intramolecular conjugate additions to build complex heterocyclic systems. nih.gov
Another application of this principle is seen in the base-catalyzed reaction of substituted naphthols with ethyl 2,3-dibromopropanoate. rsc.orgscispace.com After an initial intermolecular Michael addition of the naphthalenolate to ethyl 2-bromoacrylate (formed in situ), a crucial intramolecular nucleophilic substitution follows, which can be viewed as a type of intramolecular cyclization to complete the furan ring. rsc.orgscispace.com
Catalytic Approaches to this compound Synthesis
Catalysis offers powerful and efficient pathways to synthesize complex molecules like this compound, often providing advantages in terms of selectivity, reaction conditions, and atom economy. Both transition-metal catalysis and organocatalysis have been successfully applied to construct this heterocyclic system.
Transition metals are widely used to catalyze the formation of C-C and C-O bonds necessary for the synthesis of the dihydronaphthofuran core.
Silver(I) salts, such as silver trifluoroacetate (B77799) (AgTFA), are effective catalysts for transformations involving alkynes. While direct silver-catalyzed synthesis of the parent this compound is not extensively detailed, related cascade reactions demonstrate the utility of this approach. For instance, silver catalysts are used in double cyclization strategies for constructing other complex fused heterocycles. nih.gov These reactions often proceed through the silver-catalyzed activation of an alkyne, leading to an intermediate that undergoes subsequent cyclizations. nih.gov This principle can be conceptually extended to the synthesis of dihydronaphthofurans, where a silver catalyst could mediate the cyclization of a suitably functionalized naphthyl alkyne precursor.
Sophisticated catalytic systems can mediate complex transformations involving multiple selective events within a single catalytic cycle. A redox-paired process allows for the simultaneous formation of an oxidized and a reduced product from two molecules of the same starting material. researchgate.net This strategy enables access to [3+2]-annulated products, such as dihydronaphthofurans. researchgate.net These findings illustrate how a single transition-metal catalyst can navigate a complex reaction landscape through multiple pathway-selective events, demonstrating a powerful approach for increasing molecular complexity in a single operation. researchgate.net
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. Bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bond-donating group, are particularly effective.
The asymmetric synthesis of dihydronaphthofuran derivatives has been achieved using cinchona alkaloid-derived squaramide catalysts. researchgate.net These catalysts effectively promote the domino Friedel-Crafts/SN2 reaction between β-naphthols and (Z)-α-bromonitroalkenes. researchgate.net The squaramide moiety activates the nitroalkene through hydrogen bonding, while the tertiary amine of the cinchona alkaloid acts as a base. This dual activation facilitates the initial C-C bond formation and the subsequent intramolecular C-O bond formation, leading to enantiomerically enriched dihydronaphthofurans. researchgate.net
Data Tables
Table 1: Organocatalytic Synthesis of Dihydronaphthofurans Data derived from a study on the asymmetric Friedel-Crafts/SN2 domino reaction. researchgate.net
| Entry | Substrate (Naphthol) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | β-Naphthol | 5 | Toluene (B28343) | 96 | 95 | 92 |
| 2 | β-Naphthol | 5 | CH2Cl2 | 96 | 88 | 85 |
| 3 | β-Naphthol | 5 | THF | 96 | 75 | 78 |
| 4 | 6-Methoxy-2-naphthol | 5 | Toluene | 96 | 93 | 94 |
| 5 | 6-Bromo-2-naphthol | 5 | Toluene | 96 | 90 | 91 |
Photochemical Synthesis Approaches
Photochemical methods offer a unique avenue for the synthesis of this compound precursors. One notable approach involves the photosensitized oxidation of 1-vinylnaphthalenes. rsc.org This reaction, typically using a sensitizer (B1316253) like Rose Bengal bis(triethylammonium) salt, converts the vinylnaphthalenes into intermediate 1,2-dioxines. rsc.org These dioxines are then subjected to a rearrangement, often facilitated by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield 1-(β-keto)-2-naphthols in excellent yields. rsc.org These keto-naphthols serve as crucial intermediates that can be further cyclized to the desired this compound framework, for instance, through a subsequent Wittig reaction and oxy-Michael sequence (see section 2.6). rsc.org
Halogenation-Assisted Cyclization Methods
Halogens and halo-compounds play a pivotal role in mediating the cyclization of appropriately substituted naphthols to form the furan ring. These methods capitalize on the electrophilic nature of halogens to initiate an intramolecular ring closure.
The iodocyclization of 1-allyl-2-naphthols is an effective method for constructing the this compound system. This reaction proceeds via an electrophilic addition of iodine to the allyl double bond, which triggers an intramolecular 5-exo-trig cyclization by the nucleophilic naphtholic oxygen. rsc.orgscirp.orgresearchgate.net The reaction of 1-allyl-2-naphthol with molecular iodine in the presence of a base like sodium bicarbonate (NaHCO₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature affords 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan in good yield. rsc.org An alternative green chemistry approach involves performing the reaction in water at elevated temperatures (e.g., 80 °C), which also yields the desired product. rsc.org
Table 1: Iodine-Assisted Iodocyclization of 1-Allyl-2-Naphthol
| Reagents | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| I₂, NaHCO₃ | CH₂Cl₂ | Room Temp. | 24 h | 2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan | 80% |
Hydrobromic acid (HBr) can catalyze the formation of 1,2-dihydronaphtho[2,1-b]furans from 2-naphthols and allyl iodide. rsc.org This transformation is believed to proceed through an initial allylation of the naphthol, followed by an intramolecular cyclization to furnish the final product. rsc.org For example, the reaction of 2-naphthol with allyl iodide in acetonitrile (CH₃CN) at 60 °C in the presence of HBr leads to the formation of the corresponding dihydronaphthofuran. rsc.org This method highlights a Friedel-Crafts-type pathway for the initial C-C bond formation. rsc.org
Wittig Reaction and Oxy-Michael Sequence
The Wittig reaction, a cornerstone of alkene synthesis, provides a powerful tool for the construction of 1,2-dihydronaphtho[2,1-b]furans from specific precursors. This strategy is particularly effective when starting with 1-(β-keto)-2-naphthols, which can be prepared via the photochemical route described in section 2.4.3. rsc.org The reaction of these keto-naphthols with a phosphorus ylide, such as methyl(triphenylphosphoranylidene)acetate, initiates a sequence involving a Wittig reaction at the keto group, followed by an intramolecular oxy-Michael addition of the naphtholic oxygen onto the newly formed α,β-unsaturated ester. rsc.org This tandem sequence efficiently constructs the furan ring, yielding substituted 1,2-dihydronaphtho[2,1-b]furans in high yields (74–94%). rsc.org The resulting ester products can be further modified, for instance, by saponification to the corresponding carboxylic acids or reduction to alcohols. rsc.org
Synthesis from Phenolic Mannich Bases and Sulfonium (B1226848) Ylides
A versatile route to 1,2-dihydronaphtho[2,1-b]furans bearing an acyl or aroyl group at the C-2 position involves the reaction of phenolic Mannich base methiodides with carbonyl-stabilized sulfonium ylides. rsc.org This method proceeds readily at room temperature in a solvent like acetonitrile. rsc.org The reaction is initiated by the formation of an o-quinone methide intermediate from the Mannich base. This highly reactive intermediate is then trapped by the sulfonium ylide, leading to the formation of the dihydronaphthofuran ring. This approach typically affords the desired C-2 substituted products in good yields, generally ranging from 65–75%. rsc.org A related synthesis utilizes dimethyl sulfoxonium methylide in DMSO, which also proceeds through a quinone methide intermediate to yield the parent this compound. rsc.org
Synthesis of Polysubstituted 1,2-Dihydronaphtho[2,1-b]furans
The demand for structurally diverse and complex molecules has driven the development of methods for synthesizing polysubstituted 1,2-dihydronaphtho[2,1-b]furans.
One efficient approach is a one-pot, three-component coupling reaction. rsc.orgtandfonline.com The reaction of a 2-aminopyridine, a naphthol, and aqueous glyoxal, catalyzed by guanidinium (B1211019) chloride under solvent-free conditions, provides a direct and atom-economical route to novel polysubstituted 1,2-dihydronaphtho[2,1-b]furans in good to excellent yields (87-91%). rsc.orgtandfonline.com
Another powerful strategy involves a cascade reaction between chalcone (B49325) epoxides and 2-naphthols. acs.org Initiated by a catalytic amount of an aminium salt like tris(4-bromophenyl)aminium hexachloroantimonate (TBPA+•SbCl₆⁻), this reaction proceeds via a Friedel-Crafts alkylation/annulation sequence to construct the polysubstituted dihydronaphthofuran core. acs.org This method allows for the synthesis of products with substitution at both the C-1 and C-2 positions of the furan ring. acs.orgacs.org
Furthermore, a diastereoselective synthesis has been developed through the reaction of o-quinone methides, generated in situ from 2-naphthol Mannich bases, with pyridinium methylides. rsc.org This reaction, conducted in the presence of a base such as 1,1,3,3-tetramethylguanidine (TMG) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields highly substituted 1,2-dihydronaphtho[2,1-b]furans with varying degrees of diastereoselectivity. rsc.org
Table 2: Examples of Synthesized Polysubstituted 1,2-Dihydronaphtho[2,1-b]furans
| Entry | Reactants | Method | Product Example |
|---|---|---|---|
| 1 | 2-Naphthol, Chalcone Epoxide | Friedel-Crafts/Annulation | (1-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone |
| 2 | 2-Aminopyridine, Naphthol, Glyoxal | Three-Component Coupling | Novel polysubstituted 1,2-dihydronaphtho[2,1-b]furans |
Approaches to Furan-Fused Polyheterocyclic Systems Incorporating this compound
The synthesis of complex, furan-fused polyheterocyclic systems that incorporate the this compound moiety represents a significant area of research in organic chemistry. These intricate molecular architectures are of interest due to their potential applications in materials science and medicinal chemistry. A notable strategy for constructing such systems involves the use of nitrostilbene derivatives as versatile building blocks.
One effective methodology utilizes the reaction of nitrostilbenes, which possess dual electrophilic reactivity, with aromatic enols that provide both carbon and oxygen nucleophilicity. nih.govmdpi.com This approach leads to the formation of novel naphthodihydrofurans. These intermediates can then undergo further transformations, such as aromatization and electrocyclization, to yield valuable polycondensed, fully aromatic oxygen-containing heterocycles. nih.govmdpi.com
The versatility of this method is demonstrated by the reaction of various nitrostilbenes with 2-naphthol, leading to a range of this compound derivatives. These products can subsequently be converted into more complex, fully aromatic furan-fused systems. nih.govmdpi.com The following tables detail the specific derivatives of this compound synthesized through this approach and their subsequent conversion to furan-fused polyheterocyclic systems.
Table 1: Synthesized this compound Derivatives
| Compound ID | Systematic Name | Physical State | Melting Point (°C) |
|---|---|---|---|
| 5a | 2-(2-(Methylsulfonyl)phenyl)-1-(p-tolyl)-1,2-dihydronaphtho[2,1-b]furan | White solid | 171.2–173.0 |
| 5b | 2-(2-(Methylsulfonyl)phenyl)-1-(o-tolyl)-1,2-dihydronaphtho[2,1-b]furan | White solid | 224.0–226.4 |
| 5d | 1-(4-Chlorophenyl)-2-(2-(methylsulfonyl)phenyl)-1,2-dihydronaphtho[2,1-b]furan | Whitish solid | 140.1–142.5 |
Data sourced from references nih.govmdpi.com.
Table 2: Synthesized Furan-Fused Polyheterocyclic Systems| Compound ID | Systematic Name | Physical State |
|---|---|---|
| 6e | 2-(2-(Methylsulfonyl)phenyl)-1-(naphthalen-1-yl)naphtho[2,1-b]furan | Waxy solid |
| 6f | 2-(2-(Methylsulfonyl)phenyl)-1-(thiophen-2-yl)naphtho[2,1-b]furan | Waxy solid |
Data sourced from reference nih.gov.
Chemical Reactivity and Transformations of 1,2 Dihydronaphtho 2,1 B Furan
Aromatization Reactions to Naphtho[2,1-b]furans
The conversion of 1,2-dihydronaphtho[2,1-b]furans to their fully aromatic naphtho[2,1-b]furan (B1199300) counterparts is a significant transformation, often achieved through oxidative methods.
Oxidative Aromatization Methodologies (e.g., DDQ Oxidation)
A prevalent method for the aromatization of 1,2-dihydronaphtho[2,1-b]furans involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.gov This reaction is typically performed by heating the dihydronaphthofuran with DDQ in a suitable solvent like toluene (B28343), leading to the formation of the corresponding naphtho[2,1-b]furan in good yields. acs.org For instance, heating 1,2-dihydronaphtho[2,1-b]furans with 1.1 equivalents of DDQ in refluxing toluene can yield naphtho[2,1-b]furans in yields ranging from 65–81%. acs.org The mechanism of DDQ-induced oxidative aromatization is believed to involve a hydride transfer from the dihydrofuran ring to form a stable carbocation, which is followed by the elimination of a proton to yield the aromatic product. rsc.org In some cases, the DDQ-mediated oxidative cyclization of dihydronaphtho[2,1-b]furans in the presence of an acid catalyst can produce polycyclic ethers and lactones. researchgate.netnla.gov.au
Aerobic Oxidative Aromatization
Aerobic oxidative aromatization presents an alternative, environmentally conscious approach. A catalytic system comprising DDQ and sodium nitrite (B80452) (NaNO2) with molecular oxygen as the terminal oxidant has been effectively used for the aromatization of 1,2-dihydronaphtho[2,1-b]furans. acs.org This method can be integrated into a one-pot tandem reaction sequence, combining Friedel-Crafts alkylation/annulation with aerobic oxidative aromatization to synthesize complex naphtho[2,1-b]furans directly from chalcone (B49325) epoxides and 2-naphthols. acs.org The process involves heating the reaction mixture under an oxygen atmosphere. acs.org Air oxidative dehydrogenative aromatization has also been observed in the formation of naphtho[2,3-b]furan-4,9-diones from dihydrobenzo[g]chromene-2,5,10-trione intermediates under aerobic conditions. rsc.org
Derivatization Reactions at the Furan (B31954) Ring
The furan ring of 1,2-dihydronaphtho[2,1-b]furan is amenable to various functionalization reactions, allowing for the introduction of diverse substituents.
Introduction of Carboxylate, Acetyl, and Cyano Groups
The this compound skeleton can be functionalized with various groups. For example, this compound-2-carboxylic acid is a known derivative. nih.gov The introduction of acetyl groups can be seen in the formation of 1,2-diacetoxy-l,2-dihydronaphtho[2,1-b]furan from the corresponding diol by refluxing in acetic anhydride (B1165640) and pyridine (B92270). rsc.org Furthermore, cyano groups can be incorporated, as demonstrated by the synthesis of 4-(1-(4-methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbonyl)benzonitrile. acs.org
Functionalization via n-BuLi and Electrophiles (e.g., TMS-Cl)
Functionalization at the C1 position of the this compound ring system can be achieved through lithiation using n-butyllithium (n-BuLi) followed by quenching with an electrophile. rsc.org For instance, treatment of a this compound derivative with n-BuLi and subsequent reaction with an electrophile like methyl iodide has been used to introduce a methyl group. cdnsciencepub.com A similar strategy involving lithiation and reaction with various electrophiles allows for the synthesis of a range of 1-substituted derivatives. rsc.org While direct examples with TMS-Cl are not detailed in the provided context, this methodology is a standard approach for introducing silyl (B83357) groups.
Stereochemical Investigations of this compound Diols
The stereochemistry of this compound diols is a significant area of study due to the presence of multiple chiral centers.
Theoretically, this compound-1,2-diol can exist as four stereoisomers: a cis form and a trans form, along with their respective enantiomers. tandfonline.com These stereoisomers arise from the relative orientations of the hydroxyl groups at the C1 and C2 positions. tandfonline.com The stereochemistry of the products resulting from the alkylation of 2-naphthol (B1666908) with glyoxal (B1671930), which includes this compound-1,2-diol, has been analyzed using spectroscopic methods and molecular orbital calculations. rsc.org To aid in the characterization and simplify the stereochemical analysis, these diols can be converted into their corresponding isopropylidene or acetyl derivatives. tandfonline.comtandfonline.com The formation of an acetone (B3395972) bridge in the isopropylidene derivatives, for example, occurs in a cis manner between the vicinal hydroxyl groups. tandfonline.com Chiral High-Performance Liquid Chromatography (HPLC) is a valuable technique for studying and separating these stereoisomers. tandfonline.comtandfonline.com
Formation and Analysis of Stereoisomers
The formation of stereoisomers of this compound-1,2-diol is dependent on the reaction conditions. The diol can exist as a mixture of cis and trans isomers. tandfonline.com The analysis of these stereoisomers is often facilitated by converting the diols into their derivatives, which simplifies their stereochemistry for characterization by techniques like NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). tandfonline.comresearchgate.net
Preparation of Isopropylidene and Acetyl Derivatives for Structural Characterization
To aid in the structural elucidation of the stereoisomers of this compound-1,2-diol, isopropylidene and acetyl derivatives are prepared. tandfonline.comrsc.org
The acid-catalyzed isopropylidenation of the diol in dry acetone with anhydrous copper sulfate (B86663) leads to the corresponding isopropylidene derivative in high yield. tandfonline.comtandfonline.com This reaction involves the formation of an acetone bridge between the vicinal hydroxyl groups in a cis manner, which can cause the isomerization of the trans-diol to the cis form. tandfonline.com
Acetylation of the diol is another method used for structural characterization. For instance, reacting the diol with acetic anhydride and pyridine produces the corresponding diacetylated derivative. rsc.org The resulting acetyl derivatives can be analyzed to understand the stereochemistry of the parent diol. researchgate.nettandfonline.com
Table 1: Derivatives of this compound-1,2-diol for Structural Analysis
| Derivative | Reagents | Purpose |
|---|---|---|
| Isopropylidene derivative | Acetone, anhydrous CuSO₄ | Simplifies stereochemistry for analysis by forming a cis-fused ring. tandfonline.com |
| Acetyl derivative | Acetic anhydride, pyridine | Allows for comparison with isopropylidene derivatives to determine stereochemistry. researchgate.netrsc.org |
Ring Constriction Reactions
Ring constriction reactions represent a fascinating transformation in the chemistry of related heterocyclic systems, leading to the formation of the this compound skeleton. A notable example involves the reaction of 3-aryl-1H-benzo[f]chromenes with N-bromosuccinimide in aqueous acetone. researchgate.net This reaction proceeds through the formal addition of hypobromous acid to the pyran ring, followed by an intramolecular nucleophilic substitution. This process results in the constriction of the pyran ring to form a furan ring, yielding 2-aroyl-1,2-dihydronaphtho[2,1-b]furans that are unsubstituted at the C-1 position. researchgate.net This particular transformation is a rare instance of ring constriction within the 1H-benzo[f]chromene series. researchgate.net
Theoretical and Computational Studies on 1,2 Dihydronaphtho 2,1 B Furan
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reaction pathways involving the 1,2-dihydronaphtho[2,1-b]furan scaffold.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT calculations have been employed to unravel the complex mechanisms leading to the formation of the this compound ring system. One notable study investigated the reaction between pyridinium (B92312) ylides and o-quinone methides, which yields 2-acyl-1,2-dihydronaphtho[2,1-b]furans. acs.org The proposed mechanism involves a cascade of reactions, starting with a Michael-type addition of the ylide to the o-quinone methide, followed by an intramolecular nucleophilic substitution. acs.org
A detailed theoretical study at the M06-2X/6-31G(d,p) computational level on a related reaction between a pyridinium ylide and a methylene-dihydronaphthalenone further illuminated the formation of a trans-1,2-dihydronaphtho[2,1-b]furan derivative. researchgate.net The calculations indicated that the reaction proceeds not as a concerted cycloaddition, but through a stepwise mechanism. The process begins with a Michael addition to form a zwitterionic betaine-like intermediate. researchgate.net Subsequently, an intramolecular SNi-like reaction occurs, leading to the final furan (B31954) derivative. researchgate.net This domino process, involving two distinct pseudocyclic elemental reactions, highlights the power of DFT in mapping out complex reaction coordinates. researchgate.net
The choice of functional and basis set in DFT is crucial for obtaining accurate results. mdpi.com Different functionals may be required to correctly predict properties like ground state multiplicity and to account for relativistic effects in molecules containing heavy atoms. mdpi.com
Analysis of Regioselectivity and Stereoselectivity
The formation of 1,2-dihydronaphtho[2,1-b]furans often exhibits high levels of selectivity, and DFT calculations provide a framework for understanding these preferences. In the synthesis of 2-acyl-1,2-dihydronaphtho[2,1-b]furans, excellent diastereoselectivity is observed, exclusively yielding the trans-isomers. acs.org
Computational studies have rationalized such outcomes. For the reaction forming a trans-furan derivative, the high regioselectivity was explained by analyzing the computed nucleophilic and electrophilic Parr functions at the reactive sites of the starting materials. researchgate.net The stereoselectivity, favoring the cisoid-anti transition state over the cisoid-syn, was attributed to non-covalent interactions (NCIs) at the transition state. researchgate.net The calculated relative Gibbs free energies showed a low activation barrier for the formation of the key intermediate, which then irreversibly proceeds to the thermodynamically stable trans-product. researchgate.net
| Selectivity Type | Controlling Factors (Based on DFT) | Outcome | Reference |
| Regioselectivity | Analysis of nucleophilic and electrophilic Parr functions at reactive centers. | Favors specific C-C bond formation (e.g., C1-C5). | researchgate.net |
| Stereoselectivity | Non-covalent interactions (NCIs) stabilizing one transition state over another. | Predominance of trans-isomers via a cisoid-anti transition state. | researchgate.net |
Electron-Localization Function (ELF) Analysis
The Electron-Localization Function (ELF) is a quantum topological analysis tool that maps the probability of finding an electron pair in a molecule. wikipedia.org It provides a chemically intuitive picture of bonding, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, with high values (close to 1) indicating regions of high electron localization. numberanalytics.com
In the context of this compound synthesis, ELF analysis has been applied to understand the electronic rearrangements during bond formation. researchgate.net For the reaction between a pyridinium ylide and a methylene-dihydronaphthalenone, ELF analysis of the transition states supported a non-concerted, two-stage, one-step molecular mechanism. researchgate.net The analysis revealed that the formation of the second single bond occurs only after the first is almost completely formed, providing a detailed picture of the bonding changes along the reaction path. researchgate.net The ELF analysis also highlighted a pseudoradical character at a key carbon atom in the ylide, explaining its high reactivity toward electrophilic attack. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling techniques, including conformational analysis and molecular docking, are used to study the three-dimensional structure of this compound derivatives and their interactions with biological macromolecules. nih.gov
Conformational Analysis
Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which in turn influences its physical properties and biological interactions. conicet.gov.ar For flexible molecules, this analysis involves generating a set of possible three-dimensional conformations and evaluating their relative energies to identify low-energy, stable structures. leidenuniv.nl This is often accomplished through stochastic procedures like the Boltzmann jump method, followed by energy minimization using molecular mechanics force fields. leidenuniv.nl
Studies on derivatives of this compound have utilized conformational analysis to determine their preferred three-dimensional structures before proceeding with further computational investigations like molecular docking.
Ligand-Receptor Binding Interactions (Excluding Efficacy/Clinical Outcomes)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This technique is widely used in drug design to understand the molecular basis of ligand-receptor interactions. ijnc.ir
Several studies have investigated the binding interactions of this compound derivatives with various protein targets. For instance, docking simulations of certain derivatives with histone deacetylase demonstrated favorable interactions. researchgate.net Another study on different derivatives explored their binding with DNA, reporting binding energies in the range of -6.47 to -9.36 kcal/mol. ijnc.ir
These studies typically identify key amino acid residues or nucleobases within the receptor's binding site that interact with the ligand. The interactions are characterized by type, such as hydrogen bonds, hydrophobic interactions (e.g., Pi-alkyl), and alkyl-alkyl interactions. researchgate.net The binding affinity is quantified by a scoring function, which provides an estimate of the binding energy. nih.gov
The table below summarizes findings from molecular docking studies on various this compound derivatives with different receptors.
| Derivative Class | Receptor Target | Reported Binding Energy Range (kcal/mol) | Key Interaction Types | Reference |
| Aroyl-dihydronaphthofurans | Histone Deacetylase | Not explicitly stated, but interactions were favorable. | Not specified in abstract. | researchgate.net |
| Xanthone Derivatives | 1BNA (DNA) | -6.47 to -9.36 | Interactions with adenine, thymine, cytosine, and guanine. | ijnc.ir |
| Naphtho[2,1-b]furan (B1199300) Derivatives | 2MBR (Antibacterial Target) | Up to -330.29 (Note: Unit likely differs from others, or is an aggregate score) | Hydrogen bonding, hydrophobic (Pi-alkyl), alkyl-alkyl. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com This approach allows for the prediction of the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.
Research into the derivatives of this compound has provided insights into the structural features that influence their biological activities, particularly their anti-cancer properties. A notable study involved the synthesis of a series of (this compound-2-yl)methanone derivatives and their evaluation for anti-proliferative potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cells. researchgate.net
Out of twenty-one synthesized compounds, three derivatives—compounds 3a , 3b , and 3s —demonstrated significant anti-cancer potential. researchgate.net The investigation revealed that the nature of the substituent on the methanone (B1245722) moiety plays a crucial role in the observed activity.
Compound 3b , which was identified as the most potent in the series, features a specific substitution pattern that appears to be favorable for its anti-proliferative effects. researchgate.net The structure-activity relationship (SAR) analysis from this study suggests that the presence and position of certain functional groups on the aryl ring attached to the carbonyl group are critical for activity. The detailed findings from this study highlight the importance of the methanone linker and the appended aromatic system in modulating the anti-cancer profile of the this compound scaffold.
The following table summarizes the key compounds and their reported anti-proliferative activity from the aforementioned study.
| Compound ID | R Group (Substituent on Methanone) | Observed Anti-proliferative Activity |
| 3a | Phenyl | Promising |
| 3b | 4-Chlorophenyl | Most Potent |
| 3s | Thiophen-2-yl | Promising |
This table is generated based on the findings reported in the study on (this compound-2-yl)methanone derivatives. researchgate.net
The superior activity of compound 3b suggests that an electron-withdrawing group, such as chlorine at the para position of the phenyl ring, enhances the anti-proliferative effect against the tested cancer cell lines. In contrast, an unsubstituted phenyl ring (3a ) or a heterocyclic ring like thiophene (B33073) (3s ) also confers notable activity, indicating a broader scope for modification at this position to achieve desired biological outcomes.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that is used to correlate the 3D steric and electrostatic properties of a set of molecules with their biological activities. This method is instrumental in understanding the interaction of ligands with their target receptors and in designing new molecules with enhanced potency.
While CoMFA has been successfully applied to various structurally related compounds, such as naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, a specific CoMFA study dedicated to the this compound scaffold was not identified in the reviewed scientific literature. The existing research on this compound derivatives primarily focuses on their synthesis and initial biological screening, without extending to the development of a formal CoMFA model. Therefore, the application of CoMFA to this particular compound class remains an area for future investigation.
Advanced Research Applications and Potential of 1,2 Dihydronaphtho 2,1 B Furan Derivatives
Scaffold for the Development of Novel Chemical Entities
The rigid, fused-ring system of 1,2-dihydronaphtho[2,1-b]furan provides a robust framework for the synthesis of diverse molecular architectures. ijabbr.com Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets. ijabbr.com The amenability of the furan (B31954) and naphthalene (B1677914) rings to substitution allows for the fine-tuning of steric and electronic properties, making it an attractive scaffold for the design of new bioactive molecules. ijabbr.com
Exploration in Medicinal Chemistry for Target Identification
In the realm of medicinal chemistry, the this compound core is a focal point for the discovery of new therapeutic agents. researchgate.netmdpi.com Researchers have synthesized and screened libraries of its derivatives to identify compounds with potential interactions against various biological targets. This exploration is foundational, aiming to uncover lead compounds for further investigation, strictly excluding any efficacy or clinical data at this stage.
Synthetic derivatives of this compound have been investigated for their broad spectrum of biological properties. researchgate.netmdpi.com These investigations often involve the synthesis of a series of related compounds to establish preliminary structure-activity relationships (SAR). For instance, a series of (this compound-2-yl)methanone derivatives were synthesized and evaluated for their potential as anti-cancer agents. nih.gov This type of foundational research is crucial for identifying which molecular features are important for biological activity. nih.gov
Enzyme Inhibition Studies
Derivatives of this compound have been the subject of enzyme inhibition studies, targeting enzymes implicated in various disease pathways. This research focuses on the direct interaction between the small molecule and the enzyme, typically quantified by parameters like the half-maximal inhibitory concentration (IC50).
Notable examples of enzyme inhibition by this compound derivatives include their activity against α-chymotrypsin, lipoxygenase, and C17,20 lyase. researchgate.netmdpi.comresearchgate.net These enzymes are involved in processes ranging from digestion to inflammation and steroid biosynthesis. The ability of these compounds to inhibit such enzymes highlights their potential as starting points for the development of more specific and potent inhibitors. rsc.org
| Enzyme Target | Type of Inhibition | Reference |
| α-Chymotrypsin | Inhibitor | researchgate.netmdpi.comresearchgate.net |
| Lipoxygenase | Inhibitor | researchgate.netmdpi.comresearchgate.netrsc.org |
| C17,20 Lyase | Inhibitor | researchgate.netmdpi.comresearchgate.netrsc.org |
Development of Anti-Proliferative Agents
The development of anti-proliferative agents is a significant area of research for this compound derivatives. These studies are conducted in vitro, screening compounds against various cancer cell lines to assess their ability to inhibit cell growth. The focus remains on the initial screening and identification of target interactions, without delving into clinical efficacy.
A series of this compound derivatives were synthesized and evaluated for their anti-proliferative potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cell lines. nih.govutripoli.edu.ly Among twenty-one synthesized compounds, certain derivatives showed promising anti-proliferative activities in these in vitro assays. nih.govutripoli.edu.ly For example, one study identified three compounds (3a, 3b, and 3s) with notable anti-cancer potential, with compound 3b exhibiting the best anti-proliferative activities based on biochemical and microscopic experiments. nih.gov Another study reported that a specific derivative, compound 37, demonstrated the most potent anti-proliferative effects in similar cell line studies. utripoli.edu.ly These findings underscore the importance of this scaffold in the design of potential anti-cancer agents.
| Cell Line | Compound Series | Key Finding | Reference |
| MDA-MB-468 (Breast Cancer) | (this compound-2-yl)methanone derivatives | Compounds 3a, 3b, and 3s showed promising anti-proliferative activity. | nih.gov |
| MCF-7 (Breast Cancer) | This compound derivatives | Compound 37 was found to have the best anti-proliferative activities. | utripoli.edu.ly |
| A549 (Lung Cancer) | This compound hybrids | Derivative 5d displayed the highest anticancer activity with an IC50 of 6.3 ± 0.7 μM. | researchgate.net |
Design of Antimicrobial Scaffolds
The this compound scaffold has also been explored for the development of new antimicrobial agents. Research in this area involves the synthesis of derivatives and their subsequent screening against various bacterial and fungal strains to determine their minimum inhibitory concentrations (MICs).
While specific data on the antimicrobial activity of this compound derivatives is part of broader research into furan-containing compounds, the general potential of the furan moiety in antimicrobial drug design is well-established. utripoli.edu.lyijprajournal.com For instance, various furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. utripoli.edu.ly The electron-rich nature of the furan ring is thought to facilitate interactions with microbial targets. ijabbr.com
Anti-Inflammatory Research
The anti-inflammatory potential of this compound derivatives is another active area of investigation. These studies typically involve in vitro assays to measure the inhibition of inflammatory mediators or enzymes.
Synthetic this compound derivatives have been identified as having potential anti-inflammatory properties. researchgate.netmdpi.com This is often linked to their ability to inhibit enzymes like lipoxygenase, which are key players in inflammatory pathways. researchgate.netmdpi.com The research in this domain is focused on understanding the molecular basis of this activity, which could pave the way for the design of novel anti-inflammatory agents. nih.gov
Applications in Photophysics and Photochemistry
Beyond their biological applications, certain this compound derivatives exhibit interesting photophysical and photochemical properties. researchgate.net These characteristics make them suitable for applications in materials science and as molecular probes.
The importance of the this compound scaffold extends to the optical properties of some of its derivatives. researchgate.netresearchgate.net For example, vinylidene-naphthofurans can display photochromism, changing color when exposed to UV or sunlight, particularly when adsorbed on silica (B1680970) gel. researchgate.net Furthermore, related structures like naphthodifurans (NDFs) and anthradifurans (ADFs) have been studied for their potential use as hole-transporting materials and photosensitizers. researchgate.netresearchgate.net The photophysical and photochemical properties of these compounds are an active area of research, with potential applications in molecular switches and organic electronics.
Investigation of Photophysical and Photochemical Properties
The photophysical and photochemical properties of this compound derivatives are a subject of ongoing research. These compounds, which are furan analogues of phenanthrene, are considered promising fluorescent scaffolds for applications in organic electronics. researchgate.net The investigation into their behavior in different solvents has revealed that while absorption spectra may not show significant changes, their emission spectra can be notably altered, indicating solvatochromic properties. dntb.gov.ua
The study of these properties is crucial for understanding their potential in various light-mediated applications. For instance, the synthesis and photophysical analysis of newer pyridinium (B92312) compounds, which can be related to the synthesis of some dihydronaphthofuran derivatives, have been conducted to understand their thermal and solvatochromic behavior. dntb.gov.ua
Photochromic Properties of Derivatives
A particularly fascinating aspect of certain this compound derivatives is their photochromism—the ability to undergo a reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation. rsc.orgresearchgate.net Specifically, 1-vinylidene-1,2-dihydronaphtho[2,1-b]furans exhibit this property, switching from a colorless to a colored state upon exposure to UV or sunlight. rsc.orgresearchgate.net
This photochromic behavior is of significant interest for the development of molecular switches and optical memory devices. beilstein-journals.org Research has shown that these molecules, which are typically colorless in solution, can develop intense colors in the presence of acid and UV light. researchgate.net The introduction of a styryl chain into the structure can extend the conjugation of the photoproducts, leading to a bathochromic shift in their absorption. For some derivatives, this color change is thermally reversible, with the colored form reverting to the initial uncolored state in the dark at room temperature within minutes. researchgate.net
| Derivative Type | Stimulus | Observed Change | Reversibility | Reference |
| 1-Vinylidene-naphthofurans | UV or sunlight | Colorless to colored | Yes (thermal) | rsc.orgresearchgate.net |
| Styryl-naphthofuran | UV or sunlight (in acidified solution) | Colorless to intense grey | Yes (in the dark at RT) | researchgate.net |
Role as Precursors in Complex Molecule Synthesis
The this compound scaffold is a valuable building block in organic synthesis, serving as a precursor for the construction of more complex molecular architectures. acs.org Various synthetic strategies have been developed to produce these derivatives, which can then be further modified. rsc.org
For example, a one-pot tandem Friedel-Crafts alkylation/annulation/aerobic oxidative aromatization procedure has been developed for the synthesis of complex naphtho[2,1-b]furans from this compound precursors. acs.org Additionally, DDQ mediated oxidative cyclisation reactions of dihydronaphtho[2,1-b]furans have been shown to yield polycyclic ethers and lactones in good to excellent yields in the presence of an acid catalyst. researchgate.net These reactions highlight the utility of the dihydronaphthofuran core in accessing a diverse range of complex heterocyclic systems.
The synthesis of these precursors can be achieved through various methods, including the reaction of 2-naphthols with different reagents. rsc.org For instance, the reaction of 2-naphthol (B1666908) with glyoxal (B1671930) can produce this compound-1,2-diol, which can be further derivatized. rsc.org
Bioimaging and Fluorescent Probe Development
The fluorescent properties of this compound derivatives make them promising candidates for the development of fluorescent probes for bioimaging. frontiersin.orgmdpi.comrsc.org Fluorescent probes are instrumental in visualizing and sensing biological molecules and processes within living cells due to their high sensitivity, non-invasiveness, and spatial resolution. mdpi.com
While direct bioimaging applications of this compound itself are still an emerging area, the broader class of naphthofurans and related fused heterocyclic systems are being explored for such purposes. documentsdelivered.comzjnu.edu.cn The development of fluorescent probes often relies on mechanisms like intramolecular charge transfer (ICT), which can be engineered into molecules with suitable donor-acceptor structures. frontiersin.org The inherent fluorescence of the dihydronaphthofuran core suggests its potential as a fluorophore that could be functionalized to create targeted probes for specific cellular components or analytes.
Applications in Materials Science
The unique electronic and photochromic properties of this compound derivatives also point towards their potential applications in materials science. smolecule.com Compounds with similar fused heterocyclic structures are being investigated for their use in organic electronics and photonic devices. smolecule.com
The ability of certain derivatives to switch between two states with different optical properties makes them suitable for creating novel materials for data storage and molecular switches. beilstein-journals.org Furthermore, the fluorescent nature of these compounds is a key characteristic for their potential use as hole-transporting materials and photosensitizers in organic electronic devices. researchgate.net
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
While various methods for synthesizing the 1,2-dihydronaphtho[2,1-b]furan core exist, future research should prioritize the development of more efficient and environmentally benign synthetic strategies. Current "green" approaches, such as one-pot, multi-component reactions, have shown promise by reducing waste and avoiding harsh conditions. researchgate.netrsc.org For instance, a highly efficient one-pot, three-component protocol using guanidinium (B1211019) chloride as an organocatalyst operates under solvent-free conditions, circumventing the need for expensive metal catalysts and toxic solvents. rsc.org
Future work could build upon these principles by:
Exploring Biocatalysis: Employing enzymes to catalyze key bond-forming steps could offer unparalleled stereoselectivity under mild, aqueous conditions, representing a significant leap in sustainable synthesis.
Utilizing Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Expanding Organocatalysis: Investigating a broader range of organocatalysts could uncover new reaction pathways and improve the efficiency and substrate scope of existing methods.
Leveraging Renewable Feedstocks: Research into synthetic routes that begin with renewable starting materials instead of petroleum-based precursors would align with the core tenets of green chemistry.
Table 1: Overview of Selected Modern Synthetic Approaches This interactive table summarizes key features of recently developed synthetic routes for this compound derivatives.
| Method Type | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Multi-component Reaction | Guanidinium chloride | One-pot, solvent-free, good to excellent yields, avoids expensive catalysts. researchgate.netrsc.org | researchgate.netrsc.org |
| Cascade Reaction | Tris(4-bromophenyl)aminium hexachloroantimonate | Friedel-Crafts alkylation/annulation cascade; provides access to polysubstituted derivatives. | researchgate.net |
| Diastereoselective Synthesis | DBU or TMG | Reaction of o-quinone methides with pyridinium (B92312) methylides; produces trans isomers exclusively. rsc.orgnih.govacs.org | rsc.orgnih.govacs.org |
| Wittig Reaction | n-BuLi / Triarylphosphonium salt | Used for the synthesis of photochromic 1-vinylidenenaphthofurans. rsc.org | rsc.org |
| Iodocyclization | Iodine / NaHCO₃ | Mild method for synthesizing 2-(iodomethyl) substituted derivatives from allyl naphthols. rsc.org | rsc.org |
Advanced Spectroscopic Characterization Methods for Elucidating Complex Structures (beyond basic identification)
The structural elucidation of novel this compound derivatives, especially those with multiple stereocenters, requires the application of advanced spectroscopic techniques that go beyond routine 1D NMR and mass spectrometry.
Future research would benefit immensely from the routine application of:
2D NMR Spectroscopy: While ¹H NMR has been used to confirm the relative trans configuration of protons on the dihydrofuran ring, complex derivatives would require more detailed analysis. acs.org Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for unambiguously determining the relative stereochemistry by identifying protons that are close in space. ipb.ptwordpress.comox.ac.uk
Chiroptical Spectroscopy and Computational Chemistry: For chiral, non-racemic derivatives, determining the absolute configuration is a significant challenge. A powerful approach involves the combination of experimental Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) with quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT). mtoz-biolabs.comnih.govsioc-journal.cnbiotools.us By comparing the experimental CD spectrum to the calculated spectrum for a specific enantiomer, the absolute configuration can be confidently assigned. nih.govresearchgate.net This is particularly vital when X-ray quality crystals cannot be obtained. nih.gov
Deeper Mechanistic Understanding of Key Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. Many syntheses of 1,2-dihydronaphtho[2,1-b]furans are believed to proceed through highly reactive o-quinone methide intermediates. nih.govacs.orgrsc.org While this pathway is widely accepted, a deeper, quantitative understanding is lacking.
Future research should focus on:
Computational Modeling: High-level Density Functional Theory (DFT) calculations can be used to map the entire reaction coordinate. researchgate.net Such studies can identify transition state structures, calculate activation energies, and rationalize the observed stereoselectivity (e.g., the preference for trans products). researchgate.net This theoretical insight can guide the development of more efficient catalysts and reaction conditions.
Kinetic Studies: Performing kinetic analysis of key reactions can help identify the rate-determining step and provide experimental validation for proposed mechanisms. nih.gov
Isotopic Labeling: Crossover experiments using isotopically labeled starting materials can provide definitive evidence for intra- or intermolecular processes and trace the path of atoms throughout the reaction sequence.
Exploration of New Chemical Transformations and Reactivity Patterns
The this compound scaffold possesses multiple sites for further chemical transformation, offering a rich field for discovering new reactivity.
Unexplored avenues include:
Photochromism: Certain 1-vinylidene-1,2-dihydronaphtho[2,1-b]furan derivatives exhibit intriguing photochromic behavior, changing color upon exposure to UV or sunlight. researchgate.netresearchgate.net This property is a unique form of reactivity that could be harnessed for applications in molecular switches and smart materials. Future work should aim to understand the mechanism of this photochromism and synthesize new derivatives with tuned optical properties.
Oxidative Transformations: The dihydrofuran ring has been shown to undergo oxidative cyclization to form complex polycyclic lactones. researchgate.net Further exploration of this reactivity with different oxidizing agents and substrates could yield a variety of novel, structurally complex molecules.
Aromatization: The dihydrofuran ring can be dehydrogenated to form the fully aromatic naphtho[2,1-b]furan (B1199300). This transformation has been shown to enhance biological activity in some contexts and warrants further investigation as a strategy for library diversification. acs.org
Catalytic C-H Functionalization: Applying modern transition-metal-catalyzed C-H activation strategies to either the naphthyl or dihydrofuran portion of the molecule could provide a highly efficient and atom-economical way to install new functional groups without the need for pre-functionalized starting materials.
Design and Synthesis of Novel Derivatives with Enhanced Properties (in a research context)
The ultimate goal of much of this fundamental research is to design and create novel derivatives of this compound with specific, enhanced properties for research applications. The scaffold has already shown potential in medicinal chemistry and materials science. researchgate.netresearchgate.net
Future design and synthesis efforts should be directed toward:
Optimizing Biological Activity: Based on existing structure-activity relationship (SAR) data from anticancer studies, new analogues can be rationally designed to improve potency and selectivity. researchgate.net This could involve systematic modification of substituents on both the naphthyl and furan (B31954) rings.
Developing Advanced Materials: Leveraging the photochromic properties of vinylidene derivatives, new molecules can be synthesized with tailored switching speeds, colors, and fatigue resistance for potential use in data storage or light-responsive systems. rsc.orgresearchgate.net
Creating Chemical Probes: The core structure could be modified to create probes for studying biological systems. For example, attaching fluorescent tags or reactive groups could allow for the visualization and identification of cellular targets.
Table 2: Examples of Synthesized this compound Derivatives and Their Research Context This interactive table provides examples of known derivatives and the research area they are associated with.
| Derivative Name/Class | Substituents | Research Context | Reference |
|---|---|---|---|
| (this compound-2-yl)methanones | Various aryl/alkyl groups at C2-ketone | Evaluation of anti-proliferative potential against cancer cell lines. | researchgate.net |
| 1-Vinylidene-1,2-dihydronaphtho[2,1-b]furans | Tetraarylbut-2-yne-1,4-diol derived | Investigation of photochromic properties for materials science applications. | rsc.orgresearchgate.netresearchgate.net |
| trans-1-Aryl-2-aroyl-1,2-dihydronaphtho[2,1-b]furans | Aryl groups at C1 and C2-ketone | Diastereoselective synthesis and mechanistic studies. | acs.org |
| This compound-1,2-diol | Hydroxyl groups at C1 and C2 | Synthetic intermediate formed from 2-naphthol (B1666908) and glyoxal (B1671930). | rsc.org |
| 2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan | Iodomethyl group at C2 | Product of iodocyclization, useful for further functionalization. | rsc.org |
Q & A
Q. What are the key synthetic strategies for 1,2-dihydronaphtho[2,1-b]furan derivatives?
The synthesis of this compound derivatives primarily involves base-catalyzed cyclization and Claisen rearrangement. For example, β-methylallyl-2-naphthyl ether undergoes Claisen rearrangement in methanol with sodium methoxide and potassium iodide to yield 1,2-dihydro-2,2-dimethyl-naphtho[2,1-b]furan (36% yield). Alternative methods include condensation of 2-naphthol with glyoxal in aqueous KOH to form this compound-1,2-diol (98% yield) . Recent protocols also utilize β-naphthol anion addition to arylacetic acids under basic conditions, achieving yields up to 99.3% .
Q. How are this compound derivatives characterized structurally?
Structural characterization relies on spectroscopic methods:
- 1H/13C NMR : Distinct peaks for the furan ring (δ 6.5–7.5 ppm for aromatic protons; δ 100–160 ppm for carbons).
- IR spectroscopy : C=O stretching (1700–1750 cm⁻¹) in carboxylic acid derivatives.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 268.31 for dinaphtho[2,1-b:1',2'-d]furan) .
Data tables for 2-(2-aryl-naphtho[2,1-b]furan-1-yl)acetic acid derivatives include melting points (207–253°C), %C/%H calculations, and detailed NMR assignments .
Q. What preliminary biological assays are used to evaluate these compounds?
The MTT assay is standard for assessing anti-proliferative activity. For instance, this compound derivatives were tested against triple-negative MDA-MB-468 and MCF-7 breast cancer cells, with compound 22 showing IC₅₀ values <10 µM. Non-cancerous WI-38 cells are used as controls to evaluate selectivity .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in this compound derivatives?
Substituents on the aryl group (e.g., halogen, methoxy, nitro) significantly modulate anticancer activity. For example, (this compound-2-yl)(p-tolyl)methanone exhibits enhanced cytotoxicity due to electron-withdrawing groups improving DNA intercalation. Stereoelectronic effects are validated via SAR studies comparing IC₅₀ values across analogs .
Q. What mechanisms underlie the anticancer activity of these compounds?
Mechanistic studies reveal:
Q. How are metabolic pathways and genotoxicity evaluated for these derivatives?
Metabolism is studied using rat liver microsomes (untreated vs. 3-methylcholanthrene-induced). Metabolites like 7-hydroxy-2-nitro-naphtho[2,1-b]furan-6,9-dione are identified via HPLC. Genotoxicity is assessed via SOS chromotest (SOS induction in E. coli) and Ames test (reverse mutation in Salmonella). 8-Methoxylated derivatives show reduced mutagenicity compared to nitro-substituted analogs .
Q. What advanced analytical methods resolve stereochemical outcomes in synthesis?
Q. How are computational methods applied to study these compounds?
- Docking simulations : Predict binding to DNA topoisomerase IIα (PDB: 1ZXM).
- QSAR models : Relate logP and polar surface area to cytotoxicity (R² >0.85).
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps <4 eV) .
Methodological Guidelines
- Synthetic Optimization : Use KOH in aqueous glyoxal for high-yield diol formation (>90%) .
- Toxicity Screening : Prioritize compounds with selectivity indices (IC₅₀ cancer cells / IC₅₀ normal cells) >5 .
- Data Reporting : Include full spectral datasets (NMR, IR, HRMS) and crystallographic CIF files for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
